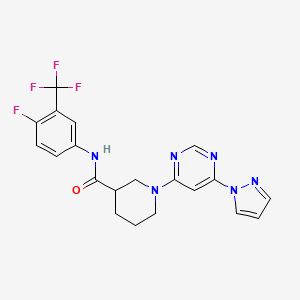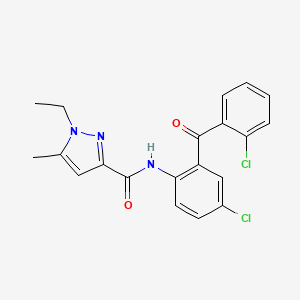
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The compound is formed as an intermediate in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam . The acetylation reaction is involved in its synthesis .Molecular Structure Analysis
The molecular formula of the compound is C15H10Cl3NO2 . The dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
Intramolecular C-H⋯O and N-H⋯O hydrogen bonds both generate S(6) rings .Physical And Chemical Properties Analysis
The compound has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C. Its predicted density is 1.452±0.06 g/cm3. It is slightly soluble in chloroform and methanol when heated and sonicated .科学的研究の応用
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) outlines the synthesis of a series of pyrazolopyrimidine derivatives, highlighting the versatility of pyrazole-based compounds in creating molecules with potential anticancer and anti-inflammatory properties. These derivatives were synthesized through various chemical reactions and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting the structural adaptability of pyrazole compounds for targeting specific biological pathways (Rahmouni et al., 2016).
Structural Studies and Potential Bioisosterism
Research by Iulek et al. (1993) on pyrazole derivatives, including a focus on their crystal structures, indicates the potential of such compounds as bioisosteres for known therapeutic agents. The study discusses the planarity and dihedral angles within these molecules, which could influence their biological activity by mimicking the spatial arrangement of atoms in other biologically active compounds, thus suggesting a method for the rational design of new therapeutics (Iulek et al., 1993).
Chemical Reactivity and Synthetic Applications
Further research into pyrazole derivatives, such as that conducted by Ahmed et al. (2018), demonstrates the chemical reactivity of these compounds, enabling the synthesis of novel thienopyrazole derivatives. This study provides insights into how substitutions on the pyrazole ring can lead to a wide range of compounds with varied biological activities, emphasizing the role of pyrazole derivatives in the development of new chemical entities (Ahmed et al., 2018).
Novel Compounds and Mechanistic Insights
The work by Ledenyova et al. (2018) on the unexpected reactions of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlights the complexity of reactions involving pyrazole derivatives. This research not only contributes to the understanding of the chemical behavior of pyrazole-based compounds but also opens up new pathways for synthesizing compounds with potential biological applications (Ledenyova et al., 2018).
Safety and Hazards
特性
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-3-25-12(2)10-18(24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWRGDABLTTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-(3-chloro-4-methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2692176.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2692177.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)
![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)
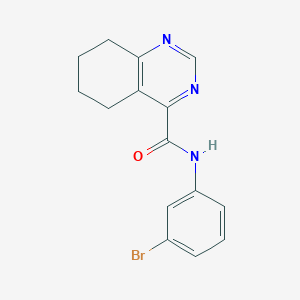

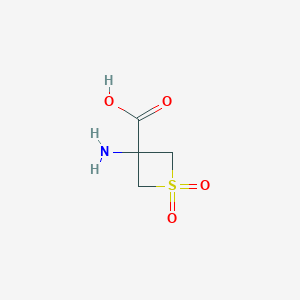
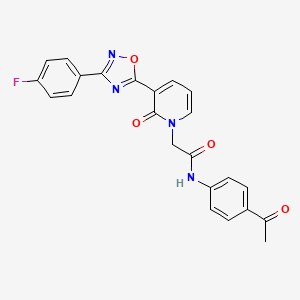

![Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692189.png)

